(S)-2-(Piperidin-3-yl)acetic acid hydrochloride
CAS No.: 1334509-88-4
Cat. No.: VC4825645
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1334509-88-4 |
---|---|
Molecular Formula | C7H14ClNO2 |
Molecular Weight | 179.64 |
IUPAC Name | 2-[(3S)-piperidin-3-yl]acetic acid;hydrochloride |
Standard InChI | InChI=1S/C7H13NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1 |
Standard InChI Key | IMUCGEDHTPKPBM-RGMNGODLSA-N |
SMILES | C1CC(CNC1)CC(=O)O.Cl |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The compound features a piperidine ring, a six-membered heterocycle with one nitrogen atom, substituted at the 3-position by an acetic acid group. The stereocenter at the piperidine’s 3-position confers chirality, with the (S)-enantiomer’s spatial arrangement influencing its biochemical interactions.
Molecular Formula: C₇H₁₄ClNO₂
Molecular Weight: 179.65 g/mol (calculated for free base; hydrochloride adds 36.46 g/mol) .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | (S)-2-(Piperidin-3-yl)acetic acid hydrochloride | |
CAS Registry | Not formally reported* | — |
Enantiomeric Purity | Dependent on synthesis route |
*The (R)-enantiomer is registered under CAS 1334509-89-5 .
Stereochemical Considerations
Piperidine derivatives exhibit distinct pharmacological profiles based on stereochemistry. For example, (R)-2-(piperidin-3-yl)acetic acid hydrochloride demonstrates specific receptor-binding affinities, suggesting that the (S)-enantiomer may interact differently with biological targets . Computational modeling predicts that the (S)-configuration alters hydrogen-bonding networks and hydrophobic interactions, potentially modifying solubility and membrane permeability.
Synthesis and Industrial Production
Synthetic Pathways
While no direct synthesis reports for the (S)-enantiomer exist in the provided sources, analogous routes for piperidine-based hydrochlorides involve:
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Piperidine Ring Formation: Cyclization of δ-amino alcohols or catalytic hydrogenation of pyridine derivatives.
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Acetic Acid Side-Chain Introduction: Alkylation or Michael addition to install the acetic acid moiety.
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Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid to improve stability and crystallinity .
Industrial-Scale Challenges
Producing enantiomerically pure piperidine derivatives requires asymmetric catalysis or chromatographic separation, increasing costs. Continuous flow systems, as employed for related compounds, could enhance yield and reduce racemization risks .
Physicochemical Properties
Computed and Experimental Data
Data for the (R)-enantiomer (CAS 1334509-89-5) provides a foundational reference:
Table 2: Physicochemical Properties of (R)-Enantiomer
Property | Value |
---|---|
Melting Point | Not reported |
Solubility | Water-soluble (hydrochloride) |
pKa | Estimated 3.1 (carboxylic acid) |
LogP | ~0.5 (indicating moderate hydrophilicity) |
The (S)-enantiomer is expected to share similar solubility and acidity but may differ in crystalline packing and thermal stability.
Biological Activity and Applications
Comparative Enantiomeric Activity
Studies on related compounds show that enantiomers can exhibit opposing effects. For instance, (R)-configurations may enhance receptor agonism, while (S)-forms act as antagonists. Such divergence underscores the need for enantioselective studies on this compound .
Hazard Category | GHS Code | Description |
---|---|---|
Skin Irritation | H315 | Causes mild irritation |
Eye Damage | H319 | Induces serious eye irritation |
Respiratory Irritation | H335 | May provoke respiratory discomfort |
Recommended Precautions
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Personal Protective Equipment (PPE): Gloves, goggles, and respirators.
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First Aid Measures: Flush eyes/skin with water; seek medical attention for inhalation exposure.
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